molecular formula C6H9ClN2O B13112651 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole

2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole

Cat. No.: B13112651
M. Wt: 160.60 g/mol
InChI Key: YZCLFAUTFIRIID-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen, nitrogen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with calmodulin, a protein that mediates the control of numerous enzymes and ion channels through calcium-binding . This interaction can modulate cellular processes and pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The tert-butyl group also contributes to its steric properties, influencing its interactions with other molecules and its stability under various conditions .

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

2-tert-butyl-5-chloro-1,3,4-oxadiazole

InChI

InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3

InChI Key

YZCLFAUTFIRIID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(O1)Cl

Origin of Product

United States

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